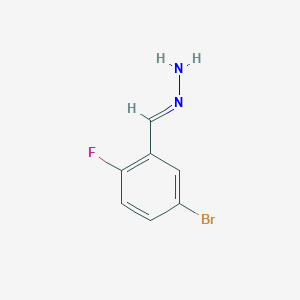

(5-Bromo-2-fluorobenzylidene)hydrazine

Description

(5-Bromo-2-fluorobenzylidene)hydrazine is an organic compound with the molecular formula C₇H₆BrFN₂ It is a derivative of hydrazine, characterized by the presence of a bromine and a fluorine atom on the benzylidene ring

Properties

IUPAC Name |

(E)-(5-bromo-2-fluorophenyl)methylidenehydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-4H,10H2/b11-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVFYOCVDCKCFM-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorobenzylidene)hydrazine typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Bromo-2-fluorobenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorobenzylidene)hydrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydrazine derivatives.

Substitution: The bromine and fluorine atoms on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce a variety of functionalized benzylidene derivatives.

Scientific Research Applications

(5-Bromo-2-fluorobenzylidene)hydrazine is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure, featuring bromine and fluorine atoms on the benzylidene ring, gives it distinct chemical properties, such as increased reactivity and the ability to form various derivatives. It is used as a building block for synthesizing complex organic molecules and as an intermediate in preparing hydrazone derivatives.

Scientific Applications

This compound serves as a crucial building block in organic synthesis, particularly for creating more complex molecules. Its role as an intermediate in the production of hydrazone derivatives is especially noteworthy, as these derivatives are valuable in the development of pharmaceuticals and agrochemicals.

Chemistry

In chemistry, this compound is used as a building block for synthesizing complex organic molecules. It is an intermediate in the preparation of various hydrazone derivatives, which are valuable in developing pharmaceuticals and agrochemicals. One study reported the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives . Pyrimidine derivatives are important for drugs and agricultural chemicals and exhibit antimycobacterial, antitumor, antiviral, anticancer, anti-inflammatory, and antimicrobial activities .

Biology and Medicine

This compound has potential applications in medicinal chemistry, especially in designing new drugs. Hydrazone derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, and can be synthesized for biological testing and drug development.

Mechanism of Action

The mechanism of action of this compound and its derivatives involves interactions with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to biological effects. Hydrazone derivatives inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents. Ribavirin 5'-triphosphate (RTP) inhibits viral mRNA polymerases .

Industry

This compound can be used to produce specialty chemicals and materials in the industrial sector. Its chemical properties make it suitable for synthesizing polymers, dyes, and other industrial products. It is also a key intermediate in synthesizing the antigout drug Febuxostat .

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluorobenzylidene)hydrazine and its derivatives involves interactions with various molecular targets. These compounds can act as inhibitors of specific enzymes or receptors, leading to their biological effects. For example, hydrazone derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

- (5-Bromo-2-chlorobenzylidene)hydrazine

- (5-Bromo-2-methylbenzylidene)hydrazine

- (5-Bromo-2-nitrobenzylidene)hydrazine

Uniqueness

(5-Bromo-2-fluorobenzylidene)hydrazine is unique due to the presence of both bromine and fluorine atoms on the benzylidene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to similar compounds, the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and other applications.

Biological Activity

(5-Bromo-2-fluorobenzylidene)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound has the molecular formula and is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on a benzylidene hydrazine framework. This unique substitution pattern is believed to enhance its biological activity.

Anticancer Activity

Research has shown that derivatives of hydrazine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, studies involving 5-bromo-substituted isatin derivatives demonstrated promising cytotoxic effects against various cancer cell lines, including HepG2 and HT-29. The IC50 values for these compounds ranged from 16.10 µM to 17.87 µM, indicating effective inhibition of tumor cell growth .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-N-phenyl isatin | HT-29 | 16.10 |

| 5-Bromo-N-phenyl isatin | HepG2 | 17.87 |

| (E)-1-(4-Chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazide | PBMCs | Varies |

Antimicrobial Activity

In addition to anticancer properties, hydrazine derivatives have been investigated for their antimicrobial activities. A study on N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives found moderate to good antimicrobial activity against various pathogens . The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

- Cytotoxic Evaluation : A series of (E)-1-(4-chlorobenzyl)-N'-benzylidene-5-bromo-1H-indole-2-carbohydrazides were tested for cytotoxicity against Peripheral Blood Mononuclear Cells (PBMCs). Among these, compounds showed significant dose-dependent cytotoxicity, indicating potential for further development as therapeutic agents .

- Synthesis and Biological Screening : Research on the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives highlighted their anticonvulsant activities alongside other biological properties. This study emphasized the importance of structural modifications in enhancing biological efficacy .

- VEGFR Inhibition : Recent studies also evaluated the inhibitory effects of related compounds on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Certain derivatives demonstrated promising inhibitory activity, suggesting their potential as antiangiogenic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-Bromo-2-fluorobenzylidene)hydrazine, and how can purity be ensured?

- Methodology :

- Condensation Reaction : React 5-bromo-2-fluorobenzaldehyde with hydrazine hydrate in methanol under reflux (8–12 hours). Monitor completion via TLC or NMR .

- Purification : Distill excess solvent under reduced pressure, cool the mixture, and recrystallize from a water-ethanol (1:1 v/v) system to obtain high-purity crystals (>95%) .

- Alternative Routes : For derivatives, substitute hydrazine with substituted hydrazines (e.g., phenylhydrazine) and optimize stoichiometry (1:1.2 molar ratio) to minimize byproducts .

Q. How can the crystal structure of this compound derivatives be characterized?

- X-ray Diffraction (XRD) : Use single-crystal XRD to determine unit cell parameters (e.g., monoclinic system, space group P21/c with a = 17.505 Å, b = 13.761 Å, c = 7.219 Å, β = 94.546°) .

- Refinement : Apply SHELXL-97 for structure refinement, achieving R values <0.05. Hydrogen bonding networks (e.g., N–H⋯O interactions) should be analyzed using Mercury software .

- Complementary Techniques : Pair with FT-IR (N–H stretch at ~3200 cm⁻¹) and UV-Vis (π→π* transitions at 250–300 nm) .

Q. What are the stability profiles of this compound under thermal and solvent conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere. Derivatives like benzohydrazides show decomposition onset at ~200°C, with mass loss correlating to hydrazine release .

- Solvent Compatibility : Test solubility in DMSO, DMF, and methanol. Hydrazine derivatives are typically insoluble in non-polar solvents (e.g., hexane) but stable in polar aprotic solvents for >72 hours .

Advanced Research Questions

Q. How does this compound participate in catalytic decomposition for hydrogen production?

- Mechanistic Insights : Hydrazine derivatives decompose via N–N bond cleavage, releasing NH₃ and N₂. Catalysts like Ni-Pt alloys enhance H₂ selectivity (>80%) at 200–300°C .

- Kinetic Studies : Use Arrhenius plots to determine activation energy (e.g., 65 kJ/mol for hydrazine monohydrate decomposition on Ir catalysts) .

- Applications : Optimize reaction conditions (pH 9–11, 25°C) for fuel cell-grade H₂ production, minimizing NH₃ contamination .

Q. What computational models predict the reactivity of this compound in ring-opening metathesis?

- DFT Calculations : Analyze transition states for hydrazine-catalyzed cycloreversion. Bicyclic hydrazines (e.g., [2.2.2]-bicyclic) reduce activation barriers by 15–20 kJ/mol compared to [2.2.1] systems .

- Substrate Scope : Simulate electron-withdrawing substituents (e.g., Br, F) to predict regioselectivity in carbonyl-olefin metathesis .

Q. How can this compound be integrated into photocatalyst design?

- Material Synthesis : Hydrothermal synthesis of MoSe₂/CdS-CdSe composites using hydrazine monohydrate (0.1–0.3 mol%) to control phase purity and active sites .

- Performance Metrics : Achieve H₂ evolution rates of ~12 mmol·g⁻¹·h⁻¹ under visible light (λ > 420 nm) with optimized hydrazine-derived heterojunctions .

Q. What mechanistic insights explain the cycloreversion steps in hydrazine-catalyzed reactions?

- Rate-Determining Steps : Cycloreversion involves retro-Diels-Alder pathways. Computational studies identify C–O bond elongation (1.9 Å → 2.4 Å) as the critical barrier .

- Catalyst Design : Replace [2.2.1]-hydrazines with [2.2.2] systems to stabilize transition states via steric effects, improving turnover frequency (TOF) by 3× .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.